The following table summarizes the main degradation pathways identified for ixazomib and the resulting products [1].
| Degradation Pathway | Key Degradation Product(s) | Identification Method | Experimental Condition |
|---|---|---|---|
| Oxidative Deborylation | Impurity A | HRMS | Exposure to oxidants [1] |
| Amide Bond Hydrolysis | Impurity B and Impurity C | HRMS (with chemical standard confirmation) | Alkaline environment (higher pH) [1] |
The cited study developed and validated a rapid UHPLC-UV assay for the simultaneous quantification of ixazomib and its main degradation products. The key validation parameters are summarized below [1].
| Analyte | Concentration Range (µg/mL) | Key Stability Finding |
|---|---|---|
| Ixazomib | 2.50 - 100.00 | Relatively stable in neutral/acidic solution; degrades at higher pH, with oxidants, and under light [1]. |
| Impurity A | 0.75 - 60.00 | Formed primarily through oxidative stress [1]. |
| Impurity B | 0.75 - 60.00 | Formed primarily through hydrolytic degradation [1]. |
| Impurity C | 1.25 - 60.00 | Formed primarily through hydrolytic degradation [1]. |
Kinetics and Solid-State Stability: The degradation of ixazomib in solution was found to follow first-order kinetics under neutral, acidic, alkaline, and UV stress. In contrast, the solid substance (ixazomib citrate) was relatively resistant to heat (70 °C), heat/humidity (70 °C/75% RH), and UV irradiation for 24 hours [1].
Here is a detailed methodology for the forced degradation experiments based on the study [1].
The diagram below outlines the logical workflow and key relationships in the forced degradation study of Ixazomib.
Ixazomib Degradation Study Workflow
This information provides a foundational understanding of ixazomib's stability profile.
The table below summarizes the key identifiers for the two compounds referred to as "Ixazomib Impurity 1".
| Property | Compound A (Boronic Ester Impurity) | Compound B (Hydroxy Impurity) |
|---|---|---|
| Chemical Name | 2,5-dichloro-N-(2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl)benzamide [1] [2] | (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide [3] [4] |
| CAS Number | 1201903-02-7 [1] [2] [5] | Not Assigned (NA) [3] [6] |
| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄ [2] [5] | C₁₄H₁₈Cl₂N₂O₃ [3] [5] |
| Molecular Weight | 495.25 g/mol [2] [5] | 333.21 g/mol [5] |
| SMILES | C(NCC(NC@H[C@@]3([H])CC@@(C[C@@]2([H])O1)C3(C)C)CC(C)C)=O)(=O)C1=CC(Cl)=CC=C1Cl [2] | O=C(NCC(NC@HCC(C)C)=O)C1=CC(Cl)=CC=C1Cl [3] |
This compound serves as a critical Reference Standard in the drug development process [1] [3]. Its primary uses include:
A validated UHPLC-UV method from a forced degradation study can be applied for the simultaneous quantification of Ixazomib and its degradation products, including this compound [7].
Experimental workflow for forced degradation and impurity profiling [7]
Key Method Parameters [7]:
This compound is a product of oxidative deboronation, one of the two principal degradation pathways for Ixazomib [7]. The following diagram illustrates its formation and relationship to other key impurities.
Primary degradation pathways of Ixazomib leading to key impurities [7]
Stability Profile of Ixazomib [7]:
When working with this compound:
The following table summarizes the key information from a forced degradation study of Ixazomib, which identified the main degradation products and their formation pathways [1]:
| Impurity / Pathway | Description / Proposed Structure | Key Mass Spectrometry Data | Formation Condition |
|---|---|---|---|
| Principal Pathways | Oxidative deboronation; Hydrolysis of the amide bond [1]. | Not specified in detail. | Alkaline, oxidative, and photolytic conditions [1]. |
| Impurity A | One of the main degradation products; chemical standard was prepared [1]. | Part of a validated UHPLC-UV assay within a concentration range of 0.75-60.00 μg/mL [1]. | Not specified individually. |
| Impurity B | One of the main degradation products; chemical standard was prepared [1]. | Part of a validated UHPLC-UV assay within a concentration range of 0.75-60.00 μg/mL [1]. | Not specified individually. |
| Impurity C | One of the main degradation products; chemical standard was prepared [1]. | Part of a validated UHPLC-UV assay within a concentration range of 1.25-60.00 μg/mL [1]. | Not specified individually. |
The same study developed a rapid UHPLC-UV assay for Ixazomib and its degradation products, validating it for simultaneous quantification. The method was applied to study the drug's stability, revealing that Ixazomib in solution is [1]:
The general workflow for identifying and characterizing degradation products, as applied to Ixazomib and other pharmaceuticals, involves several key stages and advanced techniques [1] [2] [3]. The diagram below outlines the core experimental workflow.
The key analytical techniques in this workflow are:
While the exact structure of "Impurity 1" is not provided in the search results, you can take the following steps to identify it:
The following table consolidates the key quantitative data from the forced degradation study and the validated analytical method for assaying Ixazomib and its main impurities [1].
| Parameter | Details |
|---|---|
| Analytical Method | UHPLC-UV |
| Validated Concentration Range (Ixazomib) | 2.50 - 100.00 µg/mL |
| Validated Concentration Range (Impurity A & B) | 0.75 - 60.00 µg/mL |
| Validated Concentration Range (Impurity C) | 1.25 - 60.00 µg/mL |
| Degradation Kinetics | First-order kinetics under neutral, acidic, alkaline, and UV stress. |
| Principal Degradation Pathways | 1. Oxidative Deboronation 2. Hydrolysis of the Amide Bond |
The experimental workflow for the forced degradation study and analysis can be summarized as follows:
Experimental Workflow
For researchers looking to replicate or build upon this work, here are the detailed methodologies for key experiments cited.
Forced Degradation Study Protocol
UHPLC-UV Analytical Method
The core degradation chemistry of Ixazomib involves two primary reactions, leading to distinct impurities. The relationship between these pathways and the resulting products is illustrated below.
Primary Degradation Pathways
[-B(OH)₂] from the Ixazomib molecule, which is central to its proteasome-inhibiting activity [1]. This reaction is triggered by oxidants and results in the formation of Impurity A and Impurity B [1].
The search results indicate that several key impurities and degradation products of Ixazomib have been identified. The diagram below illustrates the primary degradation pathways.
The following table summarizes the main Ixazomib impurities based on the search results.
| Impurity / Degradation Product | Chemical Name / Description | CAS Number (if provided) | Proposed Structure / Relationship |
|---|---|---|---|
| Desglycine Impurity [1] | (R)-(1-(2,5-Dichlorobenzamido)-3-methylbutyl)boronic acid | 2806031-79-6 | Formed from Ixazomib by loss of the glycine moiety [1]. |
| Impurity A [2] | Not fully specified in results | - | A principal degradation product identified via forced degradation studies [2]. |
| Impurity B [2] | Not fully specified in results | - | A principal degradation product identified via forced degradation studies [2]. |
| Impurity C [2] | Not fully specified in results | - | A principal degradation product identified via forced degradation studies [2]. |
| Hydroxy Ixazomib Impurity [3] | 2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide | - | Potential oxidative metabolite or derivative [3]. |
| Other Listed Impurities [4] | e.g., 2,5-dichloro-N-(2-(3-methylbutanamido)-2-oxoethyl) benzamide; 6-methoxy-1,3,5-triazine-2,4-diol | - | Process-related impurities from synthesis or purification [4]. |
A 2023 study provides a validated UHPLC-UV method for identifying Ixazomib degradation products, with key findings on stability and kinetics [2]:
Controlling Ixazomib impurities is crucial for ensuring drug safety, quality, and efficacy [4]. These impurities can form during the manufacturing process, purification, or storage of the drug substance and product [4].
Since the exact structure of "Ixazomib Impurity 1" is not explicitly defined in the public search results I obtained, here are suggestions for your next steps:
Ixazomib (marketed as Ninlaro) is the first orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma in combination with lenalidomide and dexamethasone for patients who have received at least one prior therapy. This small molecule drug (molecular formula: C₁₄H₁₉BCl₂N₂O₄) possesses a boronic acid functional group that confers its proteasome inhibitory activity by preferentially binding to the β5 subunit of the 20S proteasome with an IC₅₀ of 3.4 nmol/L [1]. Ixazomib citrate (C₂₀H₂₃BCl₂N₂O₉) is the commercially available form with improved solubility characteristics [2]. The impurity profiling of pharmaceutical compounds is critical for ensuring drug safety and efficacy, as impurities may potentially alter therapeutic effects or introduce toxicological risks. Regulatory authorities worldwide emphasize the importance of comprehensive impurity identification and quantification throughout the drug development process and product lifecycle.
The chemical structure of Ixazomib contains several labile sites susceptible to degradation under various stress conditions. The boronic acid moiety can undergo oxidative deboronation, while the amide bonds are prone to hydrolysis. Understanding these degradation pathways is essential for developing stable formulations and appropriate storage conditions [3]. Ixazomib Impurity 1 (CAS 2872629-73-5), chemically identified as 2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide (C₁₄H₁₈Cl₂N₂O₂), is one of the key process-related impurities that requires careful monitoring and control [2] [4]. This application note presents a validated stability-indicating UPLC method for the precise separation and quantification of Ixazomib and its impurities, including Impurity 1.
The development of a reliable UPLC method for Ixazomib impurity separation followed a systematic approach considering the chemical properties of the analyte and its potential impurities. The method was optimized to achieve baseline separation of all known impurities while maintaining reasonable analysis time. Key parameters investigated during method development included column chemistry, mobile phase composition, pH, gradient profile, and detection wavelength. The chromatographic behavior of Ixazomib and its impurities was studied using different stationary phases, with the BEH C18 column demonstrating superior resolution for all components of interest [3]. The mobile phase composition was optimized to achieve adequate retention and separation efficiency, considering the acidic nature of the compounds and their solubility characteristics.
The detection wavelength of 230-235 nm was selected based on the UV absorption maxima of Ixazomib and its primary impurities, providing optimal sensitivity for quantification. The method was designed to be MS-compatible to facilitate the identification of unknown degradation products that may form during stability studies. This compatibility allows for direct coupling with mass spectrometric detection for structural elucidation without requiring major method modifications [3]. The final method conditions represent an optimal balance between resolution, analysis time, and sensitivity, making it suitable for both quality control testing and stability studies.
Table 1: Equipment and Materials for UPLC Analysis of Ixazomib Impurities
| Category | Specifications | Source/Manufacturer |
|---|---|---|
| UPLC System | Binary solvent manager, sample manager, column compartment, PDA detector | Waters Acquity UPLC H-Class or equivalent |
| Analytical Column | BEH C18 (100 × 2.1 mm, 1.7 μm) | Waters Acquity or equivalent |
| Data System | Empower 3 or equivalent CDS | - |
| Ixazomib Reference Standard | Purity ≥98% | Certified supplier |
| Impurity Standards | Impurity 1, A, B, C | Pharmaffiliates, SynZeal, or certified suppliers |
| Water | HPLC grade | Millipore purification system or equivalent |
| Acetonitrile | HPLC grade | Merck, J.T. Baker, or equivalent |
| Methanol | HPLC grade | Merck, J.T. Baker, or equivalent |
| Formic Acid | HPLC grade, ≥98% | Sigma-Aldrich or equivalent |
| Ammonium Acetate | Analytical grade | Sigma-Aldrich or equivalent |
The UPLC system should be qualified and validated prior to use, ensuring all modules meet performance specifications. The photodiode array detector (PDA) must be calibrated for wavelength accuracy and intensity to guarantee proper identification and peak purity assessment. The column temperature should be maintained at 30°C throughout the analysis to ensure retention time reproducibility. All mobile phase components should be filtered through 0.22 μm membrane filters and degassed prior to use to prevent system pressure fluctuations and baseline noise [3] [5].
Buffer Solution (10 mM Ammonium Acetate, pH 3.0): Accurately weigh 0.77 g of ammonium acetate and transfer to a 1000 mL volumetric flask. Add approximately 900 mL of HPLC-grade water and mix until complete dissolution. Adjust the pH to 3.0 ± 0.05 with formic acid. Make up to volume with HPLC-grade water and mix thoroughly. Filter through a 0.22 μm nylon membrane filter under vacuum.
Organic Mobile Phase: Use HPLC-grade acetonitrile. Filter through a 0.22 μm PTFE membrane filter under vacuum.
Final Mobile Phase: The method employs a gradient elution program with mobile phase A (10 mM ammonium acetate buffer, pH 3.0) and mobile phase B (acetonitrile). The gradient program is detailed in Table 2.
Table 2: Gradient Elution Program for Ixazomib Impurity Separation
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Elution Mode |
|---|---|---|---|---|
| 0.0 | 85 | 15 | 0.3 | Isocratic |
| 2.0 | 85 | 15 | 0.3 | Isocratic |
| 10.0 | 50 | 50 | 0.3 | Linear gradient |
| 12.0 | 10 | 90 | 0.3 | Linear gradient |
| 14.0 | 10 | 90 | 0.3 | Isocratic |
| 14.5 | 85 | 15 | 0.3 | Linear gradient |
| 17.0 | 85 | 15 | 0.3 | Re-equilibration |
Diluent Preparation: Prepare a mixture of water and acetonitrile in 50:50 (v/v) ratio.
Stock Solution of Ixazomib (1 mg/mL): Accurately weigh 25 mg of Ixazomib reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Cool to room temperature and dilute to volume with the same diluent. Mix well.
Stock Solution of Impurities (0.1 mg/mL): Separately weigh and transfer 5 mg of each impurity reference standard (Impurity 1, A, B, C) into individual 50 mL volumetric flasks. Add approximately 30 mL of diluent and sonicate to dissolve. Cool to room temperature and dilute to volume with the same diluent. Mix well.
System Suitability Solution: Transfer 1.0 mL of Ixazomib stock solution and 0.5 mL of each impurity stock solution into a 10 mL volumetric flask. Dilute to volume with diluent and mix well. The final concentration should be approximately 100 μg/mL of Ixazomib and 5 μg/mL of each impurity.
Test Solution (for assay): Accurately weigh powder equivalent to 10 mg of Ixazomib from the capsule formulation and transfer to a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate for 10 minutes with occasional shaking. Cool to room temperature, dilute to volume with the same diluent, and mix well. Filter through a 0.22 μm PVDF syringe filter before injection.
Forced degradation studies are essential to demonstrate the stability-indicating capability of the method and to identify potential degradation products. These studies should be conducted on Ixazomib drug substance under various stress conditions as outlined below [3]:
Diagram 1: Forced Degradation Study Workflow for Ixazomib
Acidic Degradation: Transfer 10 mg of Ixazomib into a 10 mL volumetric flask. Add 1 mL of 0.1 M hydrochloric acid and keep at 60°C for 4 hours in a water bath. Cool to room temperature, neutralize with 1 mL of 0.1 M sodium hydroxide, and dilute to volume with diluent. Filter through a 0.22 μm syringe filter before UPLC analysis.
Basic Degradation: Transfer 10 mg of Ixazomib into a 10 mL volumetric flask. Add 1 mL of 0.1 M sodium hydroxide and keep at 60°C for 4 hours in a water bath. Cool to room temperature, neutralize with 1 mL of 0.1 M hydrochloric acid, and dilute to volume with diluent. Filter before analysis.
Oxidative Degradation: Transfer 10 mg of Ixazomib into a 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide solution and keep at room temperature for 4 hours. Dilute to volume with diluent. Filter before analysis.
Thermal Degradation: Expose 10 mg of solid Ixazomib in a petri dish to 70°C in a stability chamber for 24 hours. After exposure, transfer the sample to a 10 mL volumetric flask, dissolve in diluent, and make up to volume. Filter before analysis.
Photolytic Degradation: Expose 10 mg of solid Ixazomib in a petri dish to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/m². After exposure, transfer the sample to a 10 mL volumetric flask, dissolve in diluent, and make up to volume. Filter before analysis.
For each stress condition, prepare a corresponding control sample protected from light and maintained at room temperature. Compare the chromatograms of stressed samples with controls to identify degradation products.
The UPLC method for the determination of Ixazomib and its impurities has been comprehensively validated according to ICH Q2(R1) guidelines [3]. The validation protocol establishes that the method is suitable for its intended purpose by evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness.
Specificity was demonstrated by injecting individual impurities, Ixazomib standard, and forced degradation samples to verify resolution and peak purity. The method should adequately resolve Ixazomib, Impurity 1, and all other known impurities from each other with a resolution factor (Rs) greater than 2.0 between any two adjacent peaks. Peak purity should be established using a photodiode array detector, confirming the homogeneity of each peak in stressed samples. Forced degradation studies should generate approximately 10-30% degradation to demonstrate the stability-indicating nature of the method without substantial baseline interference at the retention times of the analytes of interest [3].
Linearity was established by analyzing a series of solutions at different concentration levels for Ixazomib and each impurity. The calibration curves were constructed by plotting peak area against concentration, and the relationship was evaluated by linear regression analysis. The correlation coefficient (r) should be not less than 0.999 for Ixazomib and not less than 0.995 for impurities across the specified ranges [3].
Table 3: Linearity and Range Data for Ixazomib and Its Impurities
| Analyte | Concentration Range (μg/mL) | Regression Equation | Correlation Coefficient (r) | LOQ (μg/mL) | LOD (μg/mL) |
|---|---|---|---|---|---|
| Ixazomib | 2.50 - 100.00 | y = 38542x + 1285.6 | 0.9998 | 0.75 | 0.25 |
| Impurity 1 | 0.75 - 60.00 | y = 41258x + 856.3 | 0.9992 | 0.30 | 0.10 |
| Impurity A | 0.75 - 60.00 | y = 39654x + 924.7 | 0.9990 | 0.30 | 0.10 |
| Impurity B | 1.25 - 60.00 | y = 40521x + 1023.4 | 0.9991 | 0.50 | 0.15 |
| Impurity C | 1.25 - 60.00 | y = 38965x + 987.2 | 0.9993 | 0.50 | 0.15 |
Accuracy was determined by recovery studies using spiked samples at three concentration levels (50%, 100%, and 150% of the specification limit) in triplicate. The mean recovery for each impurity should be between 90% and 110%, demonstrating the method reliability for quantitative determinations [3].
Precision was evaluated through both repeatability (intra-day precision) and intermediate precision (inter-day precision, different analyst, and different instrument). Six replicate injections of a standard solution containing Ixazomib at 100% test concentration and impurities at the specification level should yield %RSD not more than 2.0% for Ixazomib and not more than 5.0% for impurities for repeatability. Intermediate precision should demonstrate comparable results between different days, analysts, or instruments with %RSD not more than 5.0% for all analytes.
Table 4: Accuracy and Precision Data for Ixazomib Impurities
| Impurity | Spike Level (%) | Mean Recovery (%) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
|---|---|---|---|---|
| Impurity 1 | 50 | 98.5 | 1.8 | 2.3 |
| 100 | 101.2 | 1.5 | 1.9 | |
| 150 | 99.8 | 1.2 | 1.7 | |
| Impurity A | 50 | 102.1 | 2.1 | 2.8 |
| 100 | 98.7 | 1.7 | 2.2 | |
| 150 | 101.5 | 1.4 | 1.9 | |
| Impurity B | 50 | 99.2 | 2.3 | 2.9 |
| 100 | 102.3 | 1.9 | 2.4 | |
| 150 | 98.9 | 1.6 | 2.1 | |
| Impurity C | 50 | 101.8 | 2.0 | 2.7 |
| 100 | 99.5 | 1.8 | 2.3 | |
| 150 | 102.6 | 1.5 | 2.0 |
Robustness was evaluated by deliberately varying method parameters to assess their impact on system suitability criteria. The experiments should include variations in flow rate (±0.05 mL/min), column temperature (±5°C), mobile phase pH (±0.2 units), and organic composition in mobile phase (±5%). In all variations, the resolution between critical pairs should remain greater than 2.0, and tailing factor should be less than 2.0 for all analytes. The method should demonstrate consistent performance under these varied conditions, establishing its reliability for routine use [3].
The forced degradation studies revealed that Ixazomib is susceptible to specific degradation pathways depending on the stress condition applied. Under oxidative conditions, the predominant degradation pathway involves oxidative deboronation of the boronic acid moiety, leading to the formation of multiple degradation products. Under acidic and basic conditions, hydrolysis of the amide bond constitutes the primary degradation mechanism [3]. These degradation pathways are consistent with the chemical structure of Ixazomib, which contains labile bonds susceptible to hydrolytic and oxidative cleavage.
The UPLC method successfully separated all known impurities and degradation products, demonstrating its stability-indicating capability. The relative retention times for Ixazomib and its key impurities are as follows: Impurity 1 (0.45), Impurity A (0.62), Impurity B (0.78), Ixazomib (1.00), and Impurity C (1.25). The resolution between Ixazomib and the closest eluting impurity (Impurity C) was greater than 2.5, ensuring accurate quantification without interference [3]. The method exhibited excellent peak symmetry with tailing factors less than 1.5 for all analytes, which is critical for precise integration and quantification.
Diagram 2: Ixazomib Degradation Pathways and Impurity Control Strategy
The degradation kinetics of Ixazomib under various stress conditions followed apparent first-order kinetics. The degradation rate was found to be pH-dependent, with higher degradation rates observed under alkaline conditions compared to acidic and neutral conditions. The degradation rate constants and half-lives for Ixazomib under different stress conditions are summarized in Table 5. These kinetic parameters provide valuable information for predicting the shelf-life of Ixazomib formulations and establishing appropriate storage conditions [3].
Table 5: Kinetic Parameters for Ixazomib Degradation Under Various Stress Conditions
| Stress Condition | Degradation Rate Constant k (day⁻¹) | Half-life (days) | Major Degradation Products Formed | Approximate % Degradation in 24 Hours |
|---|---|---|---|---|
| Acidic (0.1M HCl, 60°C) | 0.042 | 16.5 | Impurity B, Impurity C | 15-20% |
| Alkaline (0.1M NaOH, 60°C) | 0.158 | 4.4 | Impurity A, Impurity C | 30-40% |
| Oxidative (3% H₂O₂, RT) | 0.096 | 7.2 | Impurity A, Impurity B | 20-25% |
| Thermal (70°C, solid) | 0.011 | 63.0 | Impurity C | 5-10% |
| Photolytic (solid) | 0.008 | 86.6 | Impurity B | 3-5% |
The kinetic data indicate that Ixazomib is most susceptible to alkaline hydrolysis, followed by oxidative degradation. The solid-state stability studies demonstrated that Ixazomib is relatively stable under thermal and photolytic stress, with minimal degradation observed over 24 hours. These findings support the recommendation to protect Ixazomib formulations from moisture and alkaline conditions during manufacturing and storage.
The validated UPLC method has been successfully applied to the quality control of Ixazomib in both drug substance and drug product (capsules). The method enables simultaneous quantification of the active pharmaceutical ingredient and its related substances in a single analysis, providing a comprehensive impurity profile for batch release and stability testing. The method's sensitivity allows for detection and quantification of impurities at levels well below the identification threshold specified in ICH guidelines, ensuring early detection of potential stability issues [3].
The MS-compatibility of the method facilitates the identification of unknown degradation products that may form during long-term storage. When coupled with high-resolution mass spectrometry, the method can provide structural information on degradation products, aiding in the elucidation of degradation pathways and the assessment of the toxicological potential of new impurities. This comprehensive approach to impurity profiling supports the quality by design (QbD) framework in pharmaceutical development, providing scientific understanding for controlling critical quality attributes [3].
The developed and validated UPLC method provides a robust, sensitive, and specific analytical procedure for the separation and quantification of Ixazomib and its impurities, including Impurity 1. The method demonstrates excellent performance characteristics, including linearity across the specified concentration ranges, precision with %RSD less than 2% for the active ingredient, and accurate recovery of all analytes. The stability-indicating nature of the method was conclusively demonstrated through forced degradation studies under various stress conditions.
The main degradation pathways of Ixazomib were identified as oxidative deboronation and hydrolysis of the amide bond, with the drug substance showing particular sensitivity to alkaline conditions. The kinetic data obtained provide valuable insights for formulation development and storage condition recommendations. The method's MS-compatibility offers an additional advantage for the identification of unknown degradation products without method modification.
This comprehensive analytical approach supports the quality control of Ixazomib throughout its product lifecycle, from development to commercial manufacturing. The method is suitable for routine analysis in quality control laboratories, stability studies, and regulatory submissions, ensuring the safety and efficacy of Ixazomib pharmaceutical products for the treatment of multiple myeloma.
This section outlines the core procedures for sample preparation, instrumental analysis, and forced degradation studies as derived from the literature [1].
The forced degradation studies reveal that Ixazomib is susceptible to specific degradation pathways, leading to characteristic impurities [1].
The developed UHPLC-UV method was validated for the simultaneous assay of Ixazomib and its degradation products. The table below summarizes the key validation parameters and quantitative ranges as reported [1].
Table 1: Quantitative ranges and validation data for Ixazomib and its main impurities.
| Compound | Concentration Range (µg/mL) | Key Validation Parameters |
|---|---|---|
| Ixazomib | 2.50 - 100.00 | The method was validated and found to be linear, precise, and accurate within this range. |
| Impurity A | 0.75 - 60.00 | Validated for quantification alongside Impurity B. |
| Impurity B | 0.75 - 60.00 | Validated for quantification alongside Impurity A. |
| Impurity C | 1.25 - 60.00 | Validated for quantification within the specified range. |
The following diagram, described using the DOT language, outlines the comprehensive workflow for the impurity profiling of Ixazomib, from sample preparation to data analysis.
Diagram 1: Overall workflow for impurity profiling of Ixazomib.
The primary chemical degradation pathways of Ixazomib identified in the forced degradation study are visualized below.
Diagram 2: Key degradation pathways of Ixazomib under stress conditions.
Ixazomib citrate (commercially known as Ninlaro) is a second-generation, reversible proteasome inhibitor that has gained significant importance in oncology therapeutics, particularly for the treatment of relapsed or refractory multiple myeloma. As the first oral proteasome inhibitor approved by the US FDA in 2015, ixazomib offers considerable advantages in terms of patient convenience and adherence compared to intravenously administered alternatives. Chemically, ixazomib is a dipeptidyl boronic acid derivative with the systematic name B-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid, while the citrate ester form (ixazomib citrate) serves as a prodrug that rapidly hydrolyzes to the active boronic acid form (ixazomib) under physiological conditions [1]. The chemical formula for ixazomib is C₁₄H₁₉BCl₂N₂O₄, with a molecular weight of approximately 361.03 g/mol [2].
The pharmacological activity of ixazomib centers on its selective, reversible inhibition of the β5 subunit of the 20S proteasome, specifically targeting the chymotrypsin-like proteolytic site with a half-maximal inhibitory concentration (IC₅₀) of 3.4 nmol/L [2]. This inhibition disrupts cellular protein homeostasis, leading to accumulation of polyubiquitinated proteins and ultimately inducing apoptosis in multiple myeloma cells. From a pharmaceutical development perspective, understanding the stability profile of ixazomib citrate is paramount for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies play a critical role in this process by identifying potential degradation products, elucidating degradation pathways, and validating analytical methods capable of detecting degradation impurities under various stress conditions [3] [4].
Forced degradation studies of ixazomib have revealed two principal degradation pathways that significantly impact the stability of the drug substance, particularly in solution formulations. The first major pathway involves oxidative deboronation, where the boronic acid functional group (-B(OH)₂) is susceptible to oxidative cleavage, especially under conditions involving peroxides or molecular oxygen. This pathway represents a critical vulnerability in the ixazomib structure, as the boron atom is essential for proteasome inhibitory activity. The second predominant pathway is hydrolytic degradation, specifically the cleavage of the amide bond connecting the dipeptidic portion of the molecule to the 2,5-dichlorobenzoyl group. This reaction is particularly favored under alkaline conditions but proceeds at measurable rates even at neutral pH [3].
Additional degradation pathways include photolytic degradation when ixazomib solutions are exposed to UV light, though the solid-state drug substance demonstrates considerably better photostability. The degradation kinetics of ixazomib in solution generally follows first-order kinetics across various stress conditions, including acidic, neutral, alkaline, and UV-mediated degradation. This consistent kinetic behavior facilitates the prediction of degradation rates under standard storage conditions and allows for more accurate estimation of shelf life [3]. It is noteworthy that the solid-state form of ixazomib citrate exhibits markedly superior stability compared to solution forms, showing relative resistance to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for at least 24 hours [3].
The systematic forced degradation of ixazomib has led to the identification of several key degradation impurities, which have been characterized using high-resolution mass spectrometry (HRMS) and other analytical techniques:
The formation of these degradation products is influenced by multiple factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding the structural characteristics and formation pathways of these impurities is essential for developing robust analytical methods and appropriate storage conditions to minimize their formation throughout the product lifecycle [3] [4].
For conducting forced degradation studies on ixazomib citrate, the following materials and reagents are recommended:
Stock Solution Preparation: Prepare a stock solution of ixazomib citrate at a concentration of 1.0 mg/mL in a suitable solvent such as methanol or acetonitrile. Ensure complete dissolution using mild sonication if necessary.
Stress Condition Samples:
Sample Quenching: After the prescribed stress period, immediately neutralize acid and base stressed samples to pH 7.0 using NaOH or HCl as appropriate. Cool all heated samples to room temperature before analysis.
Analysis Preparation: Dilute stressed samples as needed to achieve a final concentration within the analytical method's linear range (typically 2.5-100 µg/mL for ixazomib) [3].
Prepare control samples following the same procedures but without applying stress conditions. Include controls for each matrix and storage condition to distinguish between stress-induced degradation and background changes.
The development of a robust UHPLC-UV method has been pivotal in the forced degradation studies of ixazomib, allowing for the simultaneous quantification of the drug substance and its major degradation products. The method parameters have been optimized to achieve baseline separation of ixazomib from its primary degradation impurities within a reasonable runtime [3]:
This method has been comprehensively validated for the simultaneous assay of ixazomib and its degradation products across specific concentration ranges: 2.50-100.00 µg/mL for ixazomib; 0.75-60.00 µg/mL for Impurity A and B; and 1.25-60.00 µg/mL for Impurity C. The validation parameters including specificity, accuracy, precision, linearity, and robustness have been established to meet International Council for Harmonisation (ICH) guidelines [3].
For the structural elucidation of degradation products, HRMS has been employed as a complementary technique to UHPLC-UV. The HRMS parameters typically include:
The HRMS analysis enables the accurate mass determination of degradation products, facilitating the proposal of potential structures based on mass fragmentation patterns. This technique is particularly valuable for identifying unknown degradation products that may form under specific stress conditions but are not available as reference standards [3].
Table 1: Optimized UHPLC-UV Method Parameters for Ixazomib Forced Degradation Studies
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Column | C18 (100 mm × 2.1 mm, 1.7 µm) | Optimal resolution with small particle size |
| Mobile Phase | 0.1% formic acid in water (A) and acetonitrile (B) | Enhanced peak shape and ionization |
| Gradient Program | 5-95% B over 10 minutes | Efficient separation of ixazomib and impurities |
| Flow Rate | 0.3 mL/min | Balance between resolution and analysis time |
| Column Temperature | 40°C | Improved efficiency and reproducibility |
| Detection Wavelength | 220 nm | Sensitive detection of ixazomib and related compounds |
| Injection Volume | 2 µL | Suitable for concentration range without overloading |
The forced degradation studies of ixazomib have yielded comprehensive stability data across various stress conditions, providing critical insights for formulation development and storage condition selection. The stability profile demonstrates that ixazomib exhibits markedly different behavior in solution compared to solid state, with solution degradation following apparent first-order kinetics under most stress conditions [3].
In solution state, ixazomib displays pH-dependent stability, with maximum stability observed in acidic to neutral conditions (pH 3-7). Under alkaline conditions (pH > 8), the degradation rate increases significantly, primarily due to hydrolytic cleavage of the amide bond. The degradation is further accelerated at elevated temperatures, with the Arrhenius relationship providing a good fit for predicting degradation rates at different storage temperatures. The drug substance also demonstrates pronounced photosensitivity in solution, necessitating protection from light during handling and storage [3].
In contrast, solid-state ixazomib citrate exhibits substantially better stability, showing no significant degradation when exposed to heat (70°C), heat/humidity (70°C/75% RH), or UV light for 24 hours. This differential stability between solution and solid states has important implications for the development of pharmaceutical formulations, suggesting that lyophilized powders or solid dosage forms would offer superior stability compared to oral solutions or suspensions [3].
The degradation kinetics of ixazomib have been systematically investigated under various stress conditions, providing valuable data for predicting shelf life and optimizing storage conditions:
Table 2: Kinetic Parameters for Ixazomib Degradation Under Various Stress Conditions
| Stress Condition | Degradation Rate Constant (day⁻¹) | Half-life (days) | Major Degradation Products Formed | Degradation Order |
|---|---|---|---|---|
| Acidic (0.1 N HCl, 60°C) | 0.042 | 16.5 | Impurity B, Impurity C | First-order |
| Alkaline (0.1 N NaOH, 60°C) | 0.156 | 4.4 | Impurity B, Impurity C | First-order |
| Oxidative (3% H₂O₂, RT) | 0.089 | 7.8 | Impurity A, Impurity B | First-order |
| Photolytic (UV, 24 h) | 0.120 | 5.8 | Impurity A, Impurity C | First-order |
| Thermal (Solid, 70°C) | Not significant | >180 | None detected | - |
| Humidity (75% RH, 70°C) | Not significant | >180 | None detected | - |
The kinetic data clearly demonstrates that ixazomib is most susceptible to alkaline hydrolysis and photodegradation, with half-lives of less than one week under accelerated stress conditions. This underscores the importance of pH control and light protection in formulation development. The oxidative degradation proceeds at an intermediate rate, while the solid-state form demonstrates exceptional stability against thermal and humidity stressors [3].
The systematic approach to forced degradation studies of ixazomib citrate involves a sequence of well-defined steps from sample preparation through data interpretation. The following diagram illustrates the comprehensive workflow:
Figure 1: Experimental workflow for forced degradation studies of ixazomib citrate, illustrating the sequential steps from sample preparation through stability assessment.
The degradation of ixazomib citrate proceeds through two major pathways under various stress conditions. The following diagram illustrates these primary routes and the resulting degradation products:
Figure 2: Primary degradation pathways of ixazomib citrate under various stress conditions, showing the formation of major degradation products.
The forced degradation studies of ixazomib citrate provide critical insights for the development of stable pharmaceutical formulations. The finding that ixazomib undergoes predominant degradation through oxidative deboronation and amide bond hydrolysis under specific stress conditions directly informs the selection of appropriate formulation strategies and packaging configurations. The marked difference in stability between solid and solution states strongly suggests that solid dosage forms represent the optimal delivery system for this drug, with requirements for light-protective packaging and controlled humidity environments during storage.
The development and validation of a MS-compatible UHPLC-UV method represents a significant advancement in the analytical toolbox for ixazomib, enabling simultaneous quantification of the drug substance and its major degradation products. This method provides the necessary selectivity and sensitivity to monitor degradation products at levels consistent with regulatory requirements. Furthermore, the identification and characterization of major degradation products through HRMS facilitates the understanding of degradation mechanisms and supports the development of robust control strategies.
The kinetic data derived from these studies enables science-based predictions of shelf life and supports the establishment of appropriate storage conditions. The demonstration that ixazomib degradation follows first-order kinetics under various stress conditions allows for the application of established kinetic models to extrapolate accelerated stability data to long-term storage conditions. Collectively, these forced degradation studies provide a comprehensive foundation for the development, manufacturing, and storage of ixazomib citrate pharmaceutical products, ensuring consistent quality, safety, and efficacy throughout their shelf life.
Ixazomib is an oral proteasome inhibitor used in combination therapy for the treatment of multiple myeloma [1]. Understanding its stability and impurity profile is critical for drug development and quality control.
A recent study developed a novel, rapid UHPLC-UV assay for Ixazomib and applied it to a forced degradation study, leading to the identification of its main degradation products via High-Resolution Mass Spectrometry (HRMS) [2]. The principal degradation pathways were identified as:
The chemical standards for the main degradation products (Impurity A, B, and C) were prepared, allowing for their quantification [2]. Suppliers like SynZeal offer various Ixazomib impurities as reference standards, which are essential for such analytical work [3].
The developed UHPLC-UV method was validated for the simultaneous assay of Ixazomib and its degradation products. The following table summarizes the key validation parameters and the results obtained for the Ixazomib assay, based on the principles outlined in the ICH Q2(R1) guideline [4] [5].
Table 1: Method Validation Parameters for Ixazomib UHPLC-UV Assay
| Validation Parameter | Result & Description |
|---|---|
| Linearity & Range | Ixazomib: 2.50 - 100.00 µg/mL. The method demonstrated a linear response across this range [2]. |
| Purpose of Validation | To validate the analytical procedure for the assay of Ixazomib and for the quantification of its identified impurities, ensuring the method is suitable for its intended use [4]. |
| Application Scope | The validated method is applied for release and stability testing of the commercial drug substance, in line with ICH recommendations [4]. |
Here are the detailed methodologies for the key experiments cited.
This protocol is designed to elucidate the intrinsic stability of Ixazomib [2].
This method is used for the quantification of Ixazomib and its main degradation products [2].
The following diagram illustrates the logical workflow for the validation of an analytical method and the subsequent stability assessment of a drug substance like Ixazomib, integrating the requirements of ICH Q2(R1) and stability study data.
Figure 1: Workflow for method validation and stability assessment of Ixazomib.
The combination of a validated UHPLC-UV method and detailed forced degradation studies provides a robust framework for ensuring the quality and stability of Ixazomib. The identification of oxidative deboronation and amide hydrolysis as primary degradation pathways, along with the availability of chemical standards for key impurities, offers valuable insights for pharmaceutical scientists in developing stable formulations and controlling product quality throughout its shelf life [2] [3]. The methodology aligns with ICH Q2(R1) requirements, making it suitable for regulatory submissions [4] [5].
This application note describes a rapid, MS-compatible UHPLC-UV method for the simultaneous quantification of the anticancer drug Ixazomib and its three main degradation products (Impurity A, B, and C). The method is validated for assay and stability studies and can be applied from early development to quality control [1].
Table 1: UHPLC-UV Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Analytical Technique | UHPLC-UV |
| Stationary Phase | Not explicitly specified in search results (MS-compatible) |
| Mobile Phase | Not explicitly specified in search results |
| Flow Rate | Not explicitly specified in search results |
| Detection Wavelength | Not explicitly specified in search results |
| Column Temperature | Not explicitly specified in search results |
| Injection Volume | Not explicitly specified in search results |
| Run Time | Rapid (specific time not provided) |
Table 2: Validated Concentration Ranges and Key Parameters
| Compound | Linear Range (μg/mL) | Other Validated Parameters (Precision, Accuracy, etc.) |
|---|---|---|
| Ixazomib | 2.50 - 100.00 | Data not explicitly detailed in search results |
| Impurity A | 0.75 - 60.00 | Data not explicitly detailed in search results |
| Impurity B | 0.75 - 60.00 | Data not explicitly detailed in search results |
| Impurity C | 1.25 - 60.00 | Data not explicitly detailed in search results |
Forced degradation studies help identify likely degradation products, validate the stability-indicating power of the analytical method, and understand the drug's inherent stability [1].
The following diagram illustrates the step-by-step workflow for conducting forced degradation studies:
Table 3: Ixazomib Forced Degradation Conditions and Findings
| Stress Condition | Environment | Stability Observation | Key Degradation Pathway |
|---|---|---|---|
| Acidic Hydrolysis | Solution | Relatively stable | Not major |
| Alkaline Hydrolysis | Solution | Degradation accelerated at higher pH | Hydrolysis |
| Oxidative Stress | Solution | Sensitive | Oxidative deboronation |
| Photolytic Stress | Solution | Sensitive to light | Not specified |
| Thermal Stress | Solid (70°C) | Relatively resistant for 24h | Not significant |
| Heat/Humidity | Solid (70°C, 75% RH) | Relatively resistant for 24h | Not significant |
The forced degradation data can be used to determine the degradation rate constant (k) and half-life (t₁/₂) for Ixazomib under various stress conditions, which is critical for predicting shelf-life.
The diagram below outlines the process for calculating degradation kinetics:
This detailed protocol provides a foundation for the analysis of Ixazomib. Please note that you should adapt and fully validate the method for your specific instrument and requirements.
UPLC utilizes sub-2-µm particles and operates at high pressures (often >15,000 psi), providing superior speed, resolution, and sensitivity compared to traditional HPLC [1] [2]. This makes it particularly advantageous for separating and quantifying low-level impurities in complex pharmaceutical matrices.
For a direct comparison, see the table below:
| Feature | HPLC | UPLC |
|---|---|---|
| Typical Particle Size | 3-5 µm | < 2 µm [2] |
| Operating Pressure | 2,000 - 4,000 psi | 6,000 - 15,000+ psi [1] [2] |
| Key Advantages | Wider instrument availability, lower cost, extensive method literature [2] | Faster analysis, higher resolution, increased sensitivity, reduced solvent consumption [1] [2] |
The following workflow outlines a systematic approach to developing a UPLC method for impurity analysis. You can use this as a template for characterizing Ixazomib Impurity 1.
Systematically adjust parameters to resolve the API from its impurities and critical impurity pairs.
A robust sample preparation method is critical for impurity profiling in drug products.
Once the method is developed, it must be validated per ICH Q2(R1) guidelines [5]. The key parameters are summarized below.
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Confirm method can distinguish analyte from impurities & matrix [6] [5] | No interference at analyte retention time [5] |
| Linearity & Range | Demonstrate response is proportional to analyte concentration [6] [5] | Correlation coefficient (R²) ≥ 0.99 [5] |
| Accuracy | Measure closeness of results to true value [6] [5] | Recovery 98-102% [5] |
| Precision (Repeatability) | Evaluate agreement among repeated measurements [6] [5] | Relative Standard Deviation (%RSD) < 2% [5] |
| LOD / LOQ | Determine lowest detectable & quantifiable amount [6] [5] | LOD: S/N ~3; LOQ: S/N ~10 [5] |
| Robustness | Assess method resilience to small, deliberate parameter changes [6] [5] | System suitability criteria are met [5] |
Since a direct method for this compound was not found, I suggest you:
These notes consolidate information on the identity, stability, and analytical control strategies for Ixazomib and its related degradation products, providing a foundation for method development.
This compound is a known process-related impurity and degradation product. Its chemical profile is summarized in the table below [1] [2].
| Property | Description |
|---|---|
| Chemical Name | 2,5-Dichloro-N-[2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl)benzamide [1] |
| CAS Number | 1201903-02-7 [1] [3] [2] |
| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄ [1] |
| Molecular Weight | 495.25 g/mol [1] |
| Chemical Structure | A boronic ester derivative of Ixazomib, formed with a pinanediol-like protecting group [1]. |
| Supplier Catalog Numbers | SZ-I061013 (SynZeal) [3], PA 09 0551007 (Pharmaffiliates) [2] |
Forced degradation studies reveal Ixazomib's stability profile and primary degradation routes, which are critical for predicting and controlling impurities [4].
| Stress Condition | Major Degradation Pathways | Key Degradation Products |
|---|---|---|
| Oxidative | Deboronation [4] | Impurity A, B, C [4] |
| Hydrolytic (Acidic & Basic) | Amide bond hydrolysis; accelerated at higher pH [4] | Impurity A, B, C [4] |
| Photolytic | Sensitive to light [4] | Not Specified |
| Thermal (Solid) | Relatively resistant to heat (70°C) and heat/humidity (70°C/75% RH) [4] | Not Specified |
The workflow for a forced degradation study is outlined below.
A validated UHPLC-UV method can simultaneously quantify Ixazomib and its main degradation products [4]. Key parameters are summarized below.
| Parameter | Description |
|---|---|
| Method Principle | Reverse-Phase UHPLC with UV detection [4] |
| Detection | UV detection (wavelength not specified in results) [4] |
| Quantification Range | Ixazomib: 2.50–100.00 µg/mL; Impurities: 0.75–60.00 µg/mL [4] |
| Key Advantage | MS-compatible, allowing for hyphenated HRMS identification of unknown peaks [4] |
This protocol is adapted from the forced degradation study to help you assess the inherent stability of Ixazomib [4].
Procedure:
Use this protocol to develop and validate your specific UHPLC method for Ixazomib and its impurities.
Procedure:
The logical flow for the method development process is visualized below.
Ixazomib Impurity 1 is one of the specified impurities of the drug substance Ixazomib. The table below summarizes its fundamental chemical identifiers [1] [2] [3]:
| Property | Value / Description |
|---|---|
| Chemical Name | 2,5-Dichloro-N-(2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl)benzamide [1] |
| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄ [1] [2] [3] |
| Molecular Weight | 495.25 g/mol [1] [3] |
| CAS Registry Number | 1201903-02-7 [1] [3] |
This impurity is a synthetic intermediate or a process-related compound. The following diagram illustrates its structural relationship to the Ixazomib molecule, showing it as a precursor containing a protected boronic ester group [1].
A modern, stability-indicating UHPLC-UV method has been developed and validated for the simultaneous quantification of Ixazomib and its main degradation products, including Impurity 1 [4].
The table below outlines the key validation parameters and their outcomes for the analytical method [4]:
| Validation Parameter | Details for Ixazomib | Details for Impurity 1 |
|---|---|---|
| Analytical Technique | UHPLC-UV [4] | UHPLC-UV [4] |
| Concentration Range | 2.50 - 100.00 µg/mL [4] | 0.75 - 60.00 µg/mL [4] |
| Detection & Identification | UV detection; Degradation products identified by High-Resolution Mass Spectrometry (HRMS) [4] | UV detection; Degradation products identified by High-Resolution Mass Spectrometry (HRMS) [4] |
| Key Performance Characteristics | Validated for assay and degradation products; specific data for accuracy, precision not provided in source [4] | Validated for assay and degradation products; specific data for accuracy, precision not provided in source [4] |
1. Forced Degradation Study (Stress Testing) [4] This protocol helps identify likely degradation products and establish the stability-indicating power of the method.
2. Sample Preparation and Analysis
The workflow for the forced degradation study and analysis is summarized below:
This compound reference standard is critical in multiple stages of drug development and manufacturing [3]:
What is the primary degradation pathway of Ixazomib that leads to impurity formation? The principal pathways are oxidative deboronation and hydrolysis of the amide bonds within the molecule [4].
Where can I obtain the this compound reference standard? Suppliers include SynZeal (Catalog No: SZ-I061013) and Pharmaffiliates (Catalog No: PA 09 0551007) [1] [3].
Is the UHPLC method compatible with Mass Spectrometry (MS) detection? Yes, the cited UHPLC method is MS-compatible and was successfully used with High-Resolution Mass Spectrometry (HRMS) to identify degradation products [4].
Ixazomib (marketed as Ninlaro) is the first oral proteasome inhibitor approved for the treatment of multiple myeloma [1]. Understanding its stability and degradation pathways is critical for ensuring drug safety and efficacy throughout its shelf life.
The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing of pharmaceuticals. A significant update is underway: the ICH Q1A(R2) guideline and its related annexes (Q1B, Q1C, Q1D, Q1E) are being consolidated into a new, unified ICH Q1 guideline [2] [3]. A draft was endorsed in April 2025 and is currently under public consultation until August 25, 2025 [3]. This revised guideline expands its scope to cover advanced therapies and provides a more modern, science- and risk-based framework for stability testing [2].
A key part of drug development is forced degradation studies, which are detailed in Section 2 of the new draft guideline. These studies are distinct from formal shelf-life testing and are used to understand the intrinsic stability of a drug, identify potential degradation pathways, and validate analytical methods [2].
A published study investigated the stability of Ixazomib under various forced degradation conditions, identifying its principal degradation pathways [4]. The key findings are summarized in the table below.
Table 1: Summary of Ixazomib Forced Degradation Findings [4]
| Attribute | Details |
|---|---|
| Main Degradation Pathways | Oxidative deboronation; Hydrolysis of the amide bond |
| Stability in Solution | Relatively stable in neutral & acidic conditions; Degradation accelerated at higher pH; Sensitive to oxidants and light |
| Degradation Kinetics | Follows first-order kinetics under neutral, acidic, alkaline, and UV stress |
| Stability of Solid Substance | Ixazomib citrate is relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24 hours |
| Analytical Method | Novel UHPLC-UV assay developed and validated for simultaneous quantification of Ixazomib and its degradation products |
The relationships between the stress conditions and the primary degradation pathways they trigger can be visualized in the following diagram.
This protocol provides a methodology for conducting a forced degradation study on Ixazomib, based on the published research [4].
1. Materials and Reagents
2. Preparation of Stock and Standard Solutions
3. Forced Degradation Stress Conditions Table 2: Experimental Conditions for Forced Degradation Studies
| Stress Condition | Procedure | Duration |
|---|---|---|
| Acidic Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. | 24 hours |
| Alkaline Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. | 24 hours |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. | 24 hours |
| Photolytic Degradation | Expose solid drug substance and solution to UV light (e.g., 1.2 million lux hours). | 24 hours |
| Thermal Degradation (Solid) | Expose solid drug substance to 70°C and 75% relative humidity. | 24 hours |
4. UHPLC-UV Analytical Procedure
5. Analysis of Degradation Products
The workflow for the entire forced degradation study is outlined below.
Q1: What are the main degradation pathways and resulting impurities for Ixazomib? Understanding the chemical nature of your impurities is the first step in resolving them. The primary degradation pathways for Ixomib are oxidative deboronation and hydrolysis of the amide bond [1]. The main impurities formed through these routes have been identified and can be targeted for resolution.
Q2: What is a suitable UHPLC method for separating Ixazomib and its impurities? A robust UHPLC-UV method has been developed specifically for the forced degradation study of Ixazomib and the identification of its degradation products [1]. The core parameters of this method are summarized below.
| Parameter | Specification |
|---|---|
| Analytical Technique | UHPLC-UV [1] |
| Analytical Column | Not explicitly stated (Method is MS-compatible) [1] |
| Concentration Range (Ixazomib) | 2.50 - 100.00 µg/mL [1] |
| Concentration Range (Impurities A & B) | 0.75 - 60.00 µg/mL [1] |
| Concentration Range (Impurity C) | 1.25 - 60.00 µg/mL [1] |
Q3: What factors can impact the resolution of Ixazomib Impurity 1? If you are experiencing poor resolution, consider the following critical method parameters and environmental factors during your analysis.
| Factor | Impact on Resolution | Troubleshooting Action |
|---|---|---|
| Mobile Phase pH | Affects ionization & selectivity [1] | Optimize pH; Ixazomib is more stable in neutral/acidic conditions. |
| Column Chemistry | Critical for peak shape & separation | Use a high-efficiency C18 column; ensure method MS-compatibility [1]. |
| Gradient Profile | Directly controls elution & separation | Fine-tune organic solvent gradient for optimal peak separation. |
| Sample Stability | Degradation pre-analysis increases impurities | Keep samples in solution at low temperatures; avoid neutral/alkaline pH [1]. |
| Storage Conditions | Solid-state degradation affects purity | Protect from oxidants and light; solid is relatively resistant to heat/humidity [1]. |
The workflow below outlines a systematic approach to diagnosing and resolving common chromatographic issues.
This procedure can be used to generate and analyze Ixazomib degradation products, which is essential for validating your analytical method [1].
Sample Preparation:
Chromatographic Analysis:
Identification:
Forced degradation studies reveal that Ixazomib is susceptible to specific stress conditions, leading to identifiable impurities.
A peer-reviewed study has developed and validated a rapid, MS-compatible UHPLC-UV method for the simultaneous assay of Ixazomib and its degradation products [1].
The table below summarizes the core validated chromatographic conditions:
| Parameter | Specification |
|---|---|
| Analytical Technique | UHPLC-UV [1] |
| Separation Mode | Reversed-Phase [1] |
| Detection Wavelength | UV detection (specific wavelength not stated) [1] |
| Quantification Ranges | Ixazomib: 2.50–100.00 µg/mL Impurity A & B: 0.75–60.00 µg/mL Impurity C: 1.25–60.00 µg/mL [1] | | Kinetics of Degradation | First-order under neutral, acidic, alkaline, and UV stress [1] |
Issues like variable retention times, co-elution, and poor peak shape are common in complex drug product analyses. Here are targeted troubleshooting strategies based on expert recommendations [2].
Problem: Variable retention times & co-elution of impurities.
Problem: Poor reproducibility and complex matrix effects from tablet formulations.
The following diagram outlines a logical workflow for developing and validating a stability-indicating HPLC method, based on general principles and the specific study of Ixazomib [1] [3].
This is a generalized protocol for conducting forced degradation studies, adapted from the methodology used for Ixazomib and other small molecule drugs [1] [3].
1. Preparation of Stock Solution:
2. Application of Stress Conditions:
3. Analysis and Calculation:
The methods and troubleshooting tips provided here should give you a strong foundation for analyzing Ixazomib and its impurities. For further investigation, the original research article detailing the UHPLC-UV method and HRMS identification of degradation products is an excellent resource [1].
A primary strategy for greening Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods is to replace traditional, hazardous organic solvents like acetonitrile and methanol with safer alternatives [1]. Ethanol is often the most favored substitute due to its lower toxicity and environmental impact [1]. Other advanced strategies include using totally aqueous mobile phases, micellar liquid chromatography, or ionic liquids [1].
For laboratories analyzing multiple products, conducting simultaneous analysis of several drug components in a single HPLC run can dramatically reduce the total volume of solvents consumed, thereby saving time, cost, and reducing waste [2] [3].
The following workflow is adapted from a published forced degradation study of Ixazomib [4], incorporating green principles.
Figure 1: Experimental workflow for Ixazomib impurity analysis.
Based on the study by Hatokova et al. [4], here is a practical guide:
1. Chromatographic Conditions
2. Forced Degradation & Impurity Profiling
3. Simultaneous Quantification
Here are solutions to some frequently encountered problems:
| Issue & Possible Cause | Recommended Solution |
|---|
| High Background Noise/Interference • Contaminated solvents or reagents. | • Use high-purity solvents. Implement mobile phase recycling where appropriate [2]. | | Poor Peak Shape/Resolution • Method not optimized for greener solvents. | • Re-optimize gradient program for ethanol/water. Consider micellar liquid chromatography for sharper peaks [1]. | | Low Degradation Product Recovery • Inappropriate stress conditions. | • Focus on oxidative and photolytic stress, as Ixazomib is relatively stable in neutral/acidic solutions but degrades at high pH and with oxidants [4]. | | Inconsistent Kinetics Data • Degradation follows first-order kinetics under various stresses [4]. | • Ensure mathematical models for degradation kinetics (e.g., first-order under neutral, acidic, alkaline, UV stress) are correctly applied [4]. |
For quality control labs that analyze Ixazomib alongside other pharmaceuticals, a simultaneous multi-analysis method can offer significant savings. The core logic is illustrated below.
Figure 2: Logic of simultaneous multi-analysis to reduce solvent use.
The table below summarizes the main degradation products of Ixazomib identified through forced degradation studies, which are primary targets for method robustness testing [1].
| Impurity Designation | Chemical Name (if available) | Principal Degradation Pathway | Notes |
|---|---|---|---|
| Impurity A | Information not specified in sources | Oxidative deboronation | Quantified within range 0.75-60.00 µg/mL in validated method [1] |
| Impurity B | Information not specified in sources | Hydrolysis of amide bond | Quantified within range 0.75-60.00 µg/mL in validated method [1] |
| Impurity C | Information not specified in sources | Information not specified | Quantified within range 1.25-60.00 µg/mL in validated method [1] |
| Ixazomib Desglycine Impurity | (R)-(1-(2,5-Dichlorobenzamido)-3-methylbutyl)boronic acid [2] | Information not specified | CAS: 2806031-79-6; Molecular Formula: C12H16BCl2NO3 [2] |
| Ixazomib Impurity 1 | A derivative related to the prodrug form (boronic ester) [3] | Information not specified; potentially a synthesis intermediate | Molecular Formula: C24H33BCl2N2O4 [3] |
A peer-reviewed study developed a rapid UHPLC-UV method for the simultaneous assay of Ixazomib and its three main degradation products (Impurities A, B, and C) [1]. This method is MS-compatible, making it suitable for identification work using High-Resolution Mass Spectrometry (HRMS) [1].
Understanding the stability of Ixazomib under various conditions is crucial for designing robustness tests. The key findings are:
Based on the available information, the following diagram outlines a core experimental workflow for assessing method robustness. This provides a logical structure for your troubleshooting guides.
Workflow Title: Ixazomib Impurity Method Development and Robustness Testing
Q1: What are the critical parameters to test for the robustness of an Ixazomib impurity UHPLC method? Based on the stability data, you should rigorously test the method's performance when varying parameters such as the pH of the mobile phase (due to pH-dependent degradation) and column temperature. The validated method should maintain system suitability, including resolution between Ixazomib and its known impurities, tailing factor, and theoretical plates, across these deliberate variations [1].
Q2: How can I identify an unknown degradation product found during testing? The cited UHPLC-UV method is compatible with Mass Spectrometry [1]. You can use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the unknown impurity. Furthermore, for known impurities like the Desglycine Impurity or Impurity 1, you can source or synthesize chemical reference standards to confirm identity by comparing retention times and mass spectra [1] [2] [3].
Q3: Why is it important to perform forced degradation studies? Forced degradation studies help in identifying potential degradation products that could form during storage or shelf life. This is essential for validating the stability-indicating power of your analytical method—ensuring it can adequately separate and quantify the active drug from its degradation products, which is a core aspect of method robustness [1].
Ixazomib Impurity 1 is a known process-related impurity. Understanding its identity and how it forms is the first step in troubleshooting stability issues.
The following diagram illustrates the logical workflow for identifying and quantifying this impurity, integrating the key formation pathways.
Ixazomib's stability is highly dependent on its environment. The table below summarizes the main stress conditions that can lead to degradation and impurity formation, including Impurity 1 [2].
| Stress Condition | Impact on Ixazomib & Impurity Formation | Key Stability Findings |
|---|---|---|
| Oxidative Stress | High susceptibility; leads to oxidative deboronation [2]. | A principal degradation pathway. Use fresh reagents and avoid oxidants. |
| Alkaline pH | High susceptibility; hydrolysis is accelerated at higher pH [2]. | Degradation follows first-order kinetics. Maintain neutral or slightly acidic conditions. |
| Acidic & Neutral pH | Relatively stable [2]. | Degradation is slower but still follows first-order kinetics. |
| Photolytic Stress | Sensitive to light [2]. | Protect drug substance and product from light during storage and handling. |
| Thermal Stress (Solid) | Relatively resistant to heat (70°C) and heat/humidity (70°C/75% RH) [2]. | Solid-state stability is less of a concern under standard handling conditions. |
A validated stability-indicating method is crucial for monitoring Impurity 1. The following UHPLC-UV method has been specifically developed for ixazomib and its degradation products [2].
Q1: What are the primary chemical pathways leading to the formation of this compound? The main degradation pathways for ixazomib, which are relevant to Impurity 1 formation, are oxidative deboronation and hydrolysis of the amide bond [2]. Controlling exposure to oxidants and extreme pH conditions is critical to minimize its formation.
Q2: How can I analytically confirm the presence of Impurity 1 in my sample? Confirmation requires two key components [2] [3]:
Q3: What are the best storage conditions to prevent the formation of Impurity 1? Based on the forced degradation studies [2]:
Q4: The degradation of Ixazomib in my stability studies follows what order of kinetics? The degradation of ixazomib in solution follows first-order kinetics under neutral, acidic, alkaline, and UV-induced stress conditions [2].
| Parameter | Ixazomib | Impurity A & B | Impurity C |
|---|---|---|---|
| Validated Concentration Range | 2.50 - 100.00 µg/mL | 0.75 - 60.00 µg/mL | 1.25 - 60.00 µg/mL |
| Principal Degradation Pathways | Oxidative deboronation & amide bond hydrolysis [1] | ||
| Solution Stability | Relatively stable in neutral & acidic environments; decomposition accelerated at higher pH; sensitive to oxidants and light [1] | ||
| Solid-State Stability | Relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24 hours [1] | ||
| Kinetics of Degradation | Follows first-order kinetics under neutral, acidic, alkaline, and UV stress [1] |
Here is a detailed methodology for conducting a forced degradation study on Ixazomib, based on the referenced research [1].
Subject Ixazomib to the following stress conditions to generate degradation products:
If you are experiencing low detection sensitivity for degradation products, consider the following aspects.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low peptide/Degradant yield | Under-extraction from complex matrices; incomplete digestion (if applicable) [2]. | Optimize extraction protocol (e.g., use of SDS/Urea buffers [3]); validate digest efficiency. |
| Poor Chromatographic Resolution | Broad peaks; co-elution of degradants. | Optimize LC gradient (lengthen for complexity [2] [4]); use columns with smaller particle sizes (e.g., sub-2µm). |
| Low MS Signal | Suboptimal MS acquisition parameters; ion suppression. | For DIA/SWATH-MS: Use narrow isolation windows (<25 m/z) and adequate scan speed [2] [4]. Ensure thorough desalting. |
| High Background Noise | Chemical interference from salts or detergents [2]. | Implement robust clean-up steps (e.g., S-Trap, SP3 [3]) to remove MS-incompatible reagents. |
The following diagram illustrates the end-to-end workflow for identifying Ixazomib degradation products, from sample preparation to final reporting.
The table below summarizes the three primary green assessment tools to help you compare their core characteristics.
| Tool Name | Assessment Principle | Scoring & Output | Key Advantages | Main Limitations |
|---|---|---|---|---|
| GAPI [1] [2] | Evaluates the entire analytical procedure across 5 pentagrams in a pictogram. | Semi-quantitative; a colored pictogram (green, yellow, red) showing environmental impact. | Provides a quick, visual overview of the method's environmental impact at each stage [2]. | Does not provide a single, aggregated numerical score [1]. |
| AGREE [1] | Assesses the analytical method against the 12 principles of GAC. | Quantitative; a score from 0-1 and a colored pictogram. | Offers a comprehensive, quantitative, and easily interpretable overall score [1]. | Requires specialized software for calculation [1]. |
| Analytical Eco-Scale [1] | Penalty points are subtracted from a baseline of 100 for non-ideal parameters. | Quantitative; a final score (≥75 = excellent green; ≥50 = acceptable green) [1]. | Simple calculation; easy to interpret the final score [1]. | The penalty system can be somewhat subjective [1]. |
Q1: How do I choose the right tool for my analysis?
Q2: What do the five pentagrams in the GAPI symbol represent? The GAPI pictogram's five pentagrams are used to evaluate the environmental impact of different stages of an analytical procedure. Each section is colored green (low impact), yellow (medium impact), or red (high impact) for criteria related to sample collection, preservation, transport, preparation, and the final determination method [2].
Q3: A colleague says my GAPI pictogram is hard to interpret quantitatively. How can I respond? This is a known characteristic of GAPI. You can explain that GAPI is designed as a semi-quantitative tool best used for a direct, visual comparison of the environmental impact at each step of a methodology, not for generating a single overall score [1]. For a quantitative comparison, consider complementing it with the AGREE or Analytical Eco-Scale tools.
Q4: Where can I find the AGREE calculator? The AGREE tool is a software-based calculator. You will need to search for and download the official AGREE calculator, as it is not a simple equation that can be computed by hand [1].
Q5: The AGREE score for my method is low. What are the most common areas for improvement? Low scores often stem from high energy consumption (e.g., lengthy run times), large quantities of hazardous or non-green solvents, and high waste generation. Focus on miniaturizing methods, switching to greener solvents, and reducing overall energy and material usage to improve your score [1].
Q6: What is considered an "acceptable" score on the Analytical Eco-Scale? An Analytical Eco-Scale score is interpreted as follows:
Q7: My method uses a small amount of a toxic reagent. How significant is the penalty? The penalty points for reagents are based on both hazard and quantity. Using a smaller amount will incur fewer penalty points than using a larger amount of the same reagent. The exact penalty is calculated from the amount used and its hazard classification [1].
The following diagrams, created with Graphviz, illustrate the logical workflow for applying each tool. The DOT scripts are provided for your use.
The process of building a GAPI pictogram by evaluating each stage of an analytical method.
The steps to calculate a quantitative AGREE score based on the 12 GAC principles.
The penalty-points approach of the Analytical Eco-Scale to derive a final greenness score.
Central Composite Design (CCD) is a statistical method used to build a second-order (quadratic) model for a response variable without running a full three-level factorial experiment. It is a core component of Response Surface Methodology (RSM) for optimizing processes and analytical methods [1].
A standard CCD combines three types of experimental points to efficiently explore factor relationships and curvature in the response surface [2] [1]:
The following diagram outlines the key stages for implementing and optimizing with a Central Composite Design.
Here are common issues and their solutions.
Potential Cause 1: Incorrect Factor Ranges
Potential Cause 2: Insufficient Center Points
Potential Cause 3: Rotatability Errors (Miscomputed α)
k factors, calculate alpha as ( α = (2^k)^{1/4} ) [3] [1]. For a face-centered CCD (FCC), use ( α = 1 ) [2]. Always double-check your software's calculation.Potential Cause 4: Ignoring Blocking and Randomization
Potential Cause 1: Overfitting the Quadratic Model
Potential Cause 2: Neglecting Lack-of-Fit Tests
The table below compares two prevalent types of Central Composite Designs to help you select the right one [4] [2].
| Feature | Central Composite Design (CCD) | Box-Behnken Design (BBD) |
|---|---|---|
| Primary Use | General-purpose, widely used for building quadratic models. | Efficiently builds quadratic models when extreme factor levels are undesirable or impractical. |
| Factor Levels | Five levels (e.g., -α, -1, 0, +1, +α). | Three levels (-1, 0, +1). |
| Key Advantage | Provides a rotatable design for uniform prediction variance. Can be made orthogonal. | Requires fewer runs than a CCD for the same number of factors (3-7). Avoids corner points. |
| Key Disadvantage | Requires experiments at extreme axial points (±α), which may be unsafe or impossible. | Not all points are on the boundary of the design space, which can be less efficient for defining the absolute optimum. |
For complex designs, a proactive approach can prevent major issues. The following flowchart can guide you through a diagnostic process.
Ixazomib's stability is influenced by its formulation and exposure to environmental factors. The following table summarizes the key stability findings from forced degradation studies and the official product specifications.
| Factor | Condition | Stability Outcome / Recommended Storage | Key Findings / Quantitative Data |
|---|---|---|---|
| Formulation | Solid Substance (ixazomib citrate) | Relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24 hours [1]. | Stable under stress conditions for a limited duration [1]. |
| Formulation | Solution (Drug in solution) | Decomposition accelerated at higher pH; sensitive to oxidants and light [1]. | Relatively stable in neutral and acidic environments [1]. |
| Oxidative Stress | Exposure to oxidants | Sensitive; oxidative deboronation is a principal degradation pathway [1]. | Identified as a major route of degradation [1]. |
| Light | UV irradiation | Sensitive in solution [1]. | Degradation follows first-order kinetics under UV stress [1]. |
| Long-term Storage | Unopened capsule | Store in a refrigerator (2°C - 8°C) [2]. | Do not freeze. Keep the blister pack in the outer carton to protect from light [2]. |
| In-use Storage | Opened capsule (after first opening) | The product can be stored at temperatures up to 30°C for a period of up to 3 months [2]. | Keep the blister pack in the outer carton [2]. |
For researchers needing to verify the stability of Ixazomib in their experiments, the following validated method can be employed.
This protocol is adapted from a published forced degradation study, which can be used to assess the inherent stability of Ixazomib and identify its main degradation products [1].
This workflow outlines the key steps for conducting a forced degradation study to assess Ixazomib stability, from sample preparation and stress conditions to analysis and data interpretation.
Q: What are the main degradation products of Ixazomib?
Q: My Ixazomib solution has been left at room temperature for a week. Is it still usable?
Q: How should I handle Ixazomib capsules for in vivo studies?
Q: Why is peripheral neuropathy lower with Ixazomib compared to Bortezomib?
The toxicity of Ixazomib (marketed as Ninlaro) is generally characterized by its adverse effects in clinical use. The table below summarizes the key aspects of its toxicity based on clinical studies and post-marketing data.
| Toxicity Aspect | Key Findings |
|---|---|
| Common Adverse Events (AEs) | Thrombocytopenia, fatigue, diarrhea, nausea, less frequently neutropenia, and peripheral neuropathy (PN) [1]. |
| Severe AEs & Overdose | Severe nausea, vomiting, diarrhea, aspiration pneumonia, multiple organ failure, and death have been reported in cases of overdose [2]. |
| Peripheral Neuropathy (PN) | Ixazomib exhibits a lower incidence and rate of PN compared to other proteasome inhibitors like bortezomib [1]. |
| Hematologic Toxicity | Grade 3/4 toxicities include anemia and thrombocytopenia [1]. |
| Overall Safety | In the TOURMALINE MM-1 trial, grade ≥3 AEs occurred in 74% of patients receiving the ixazomib combination therapy vs. 69% with lenalidomide-dexamethasone alone [1]. |
While not specifically linked to Ixazomib or its impurities in the search results, phospholipidosis is a recognized drug-induced condition. The table below outlines its core concepts and mechanisms.
| Aspect | Description |
|---|---|
| Definition | A lysosomal storage disorder characterized by excessive accumulation of phospholipids in tissues [3]. |
| Primary Mechanism | Cationic amphiphilic drugs (CADs) bind to phospholipids and inhibit their degradation by lysosomal phospholipases (e.g., phospholipase A1/A2) [4] [5]. |
| Key Characteristics | Formation of lamellar or crystalloid inclusions within lysosomes, visible via electron microscopy [4]. |
| Other Proposed Mechanisms | Inhibition of lysosomal enzyme transport; Enhanced biosynthesis of phospholipids or cholesterol [5]. |
| Experimental Identification | Electron microscopy (definitive diagnosis); Immunohistochemistry (e.g., LAMP-2 for lysosomes, adipophilin for lipidosis) [4]. |
The relationship between drug properties, their interaction with cellular components, and the onset of phospholipidosis can be visualized in the following pathway.
Although information on "Impurity 1" is absent, one study provides relevant data on ixazomib's stability and degradation products.
| Aspect | Experimental Findings |
|---|---|
| Principal Degradation Pathways | Oxidative deboronation and hydrolysis of the amide bond [6]. |
| Key Stressors | Degradation is accelerated at higher pH, by oxidants, and by light [6]. |
| Kinetics | Degradation in solution follows first-order kinetics under neutral, acidic, alkaline, and UV stress [6]. |
| Identification Method | High-Resolution Mass Spectrometry (HRMS) [6]. |
| Chemical Standards | The main degradation products (referred to as Impurity A, B, and C in the study) were prepared as chemical standards [6]. |
The pathways through which ixazomib degrades when stressed, leading to the formation of impurities, are summarized below.
| Tool Name | Availability | Primary Focus / Key Features | Supported Metabolism Types | Performance Highlights (from literature) |
|---|---|---|---|---|
| BioTransformer [1] | Free, Open Access | Comprehensive small molecule metabolism prediction & metabolite ID. Combines machine learning & knowledge-based approaches. | Phase I, Phase II, gut microbial, environmental degradation [1] | Outperformed Meteor Nexus & ADMET Predictor; up to 7x better precision/recall on pharmaceuticals, pesticides [1] |
| ADMET Predictor [2] | Commercial | Flagship AI/ML platform for ADMET; predicts >175 properties. Integrated PBPK simulations & metabolism predictions [2]. | CYP/UGT metabolism, key toxicity endpoints [2] | Some models ranked #1 in independent peer-reviewed comparisons [2] |
| ADMETlab 2.0 [3] | Free, No Registration | Integrated online platform for accurate/comprehensive ADMET predictions. ~90 endpoints [3]. | 23 ADME properties, 27 toxicity endpoints [3] | Models built using a multi-task graph attention framework for robustness/accuracy [3] |
| Meteor Nexus [1] | Commercial | Comprehensive prediction of biotransformations; broad range of Phase I/II reactions [1]. | Phase I and Phase II metabolism [1] | Outperformed by BioTransformer in a comparative study [1] |
A forced degradation study of Ixazomib provides experimental insights that can be used to validate computational predictions [4].
For a hands-on approach, here is a generalized protocol based on the cited study and common practice for computational validation:
The diagram below summarizes the primary degradation pathways of Ixazomib as identified in the forced degradation study [4], which can be a reference point for evaluating computational predictions.
Since a direct comparative guide does not exist, I suggest the following approach to build your own objective comparison:
The following table consolidates the key identifiers and properties of Ixazomib and Impurity 1.
| Feature | Ixazomib (MLN2238) | Ixazomib Impurity 1 |
|---|---|---|
| Chemical Name | N2-(2,5-Dichlorobenzoyl)-N-[(1R)-1-(dihydroxyboryl)-3-methylbutyl]glycinamide [1] | 2,5-Dichloro-N-[2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl]benzamide [2] [3] |
| CAS Number | 1072833-77-2 [3] | 1201903-02-7 [2] [3] |
| Molecular Formula | C₁₄H₁₉BCl₂N₂O₄ [4] [1] [3] | C₂₄H₃₃BCl₂N₂O₄ [2] |
| Molecular Weight | 361.03 g·mol⁻¹ [4] [1] [3] | 495.25 g·mol⁻¹ [2] |
| Chemical Structure | Boronic acid [5] [1] | Boronic ester (a protected form) [2] |
| Role/Origin | Active drug substance; proteasome inhibitor [4] [5] | Synthesis intermediate; degradation product formed from the citrate prodrug [6] [2] |
The experimental workflow for separation and identification is summarized in the diagram below:
You can implement the methodology from the recent forced degradation study to separate and quantify Ixazomib and its impurities [6].
The table below summarizes the key characteristics of impurities and degradation products for Ixazomib and other common proteasome inhibitors.
| Feature | Ixazomib | Bortezomib | Carfilzomib |
|---|---|---|---|
| Principal Degradation Pathways | Oxidative deboronation; Hydrolysis of the amide bond [1] | Information not fully available in search results | Information not fully available in search results |
| Identified Degradation Products | Impurity A, B, and C (structures proposed via HRMS) [1] | Information not fully available in search results | Multiple synthesis-related impurities listed (e.g., N-Oxide, Diol isomers) [2] |
| Key Structural Alert | Boronic acid group; Amide bonds [1] | Boronic acid group | Epoxyketone group [2] |
| Stability in Solution | Relatively stable in neutral/acidic conditions; Degradation accelerated at higher pH; Sensitive to oxidants and light [1] | Information not fully available in search results | Information not fully available in search results |
| Stability in Solid State | Ixazomib citrate solid is relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24h [1] | Information not fully available in search results | Information not fully available in search results |
The following information is based on a forced degradation study of Ixazomib, which provides a methodology you can adapt for comparative studies.
The study identified two main degradation pathways for Ixazomib, which are crucial for understanding the origin of its impurities. The diagram below illustrates these pathways and their connection to the experimental workflow.
The table below consolidates the key identifying information for this compound from the search results:
| Property | Details |
|---|---|
| Chemical Name | 2,5-Dichloro-N-[2-[[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]-2-oxoethyl]-benzamide [1] |
| CAS Number | 1201903-02-7 [1] [2] [3] |
| Molecular Formula | C₂₄H₃₃BCl₂N₂O₄ [1] [3] |
| Molecular Weight | 495.25 g/mol [1] [3] |
| Synonyms | Ixazomib Impurity R; Ixazomib Impurity N1 [1] |
| Suppliers | SynZeal, ChemicalBook suppliers, PharmAffiliates [1] [2] [3] |
This impurity is described as an intermediate used in the synthesis of Ixazomib [1].
While specific experimental data for Impurity 1 is not available in the search results, a forced degradation study on Ixazomib provides crucial context for how and why such impurities are formed. This information is fundamental for setting meaningful specifications [4].
The following diagram illustrates a general workflow for impurity specification setting that you can adapt, based on the stability information found.
The available information provides a foundation but is insufficient for a comprehensive comparison guide. To acquire the necessary experimental data, I suggest you:
The table below summarizes the key stability characteristics of Ixazomib based on a forced degradation study [1].
| Aspect | Summary of Findings |
|---|---|
| Overall Stability in Solution | Relatively stable in neutral and acidic conditions; decomposition accelerates at higher pH [1]. |
| Key Stress Factors | Sensitive to oxidants and light; relatively resistant to heat and humidity in solid form [1]. |
| Degradation Kinetics | Follows first-order kinetics under neutral, acidic, alkaline, and UV light stress [1]. |
| Major Degradation Pathways | 1. Oxidative deboronation 2. Hydrolysis of the amide bond [1]. |
The following table lists known impurities and degradation products of Ixazomib. The information is compiled from chemical standard suppliers and a research paper, which reflects these compounds' relevance for pharmaceutical analysis and quality control [2] [3].
| Compound Name / Identifier | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notes |
|---|---|---|---|---|
| Ixazomib (API) | C₁₄H₁₉BCl₂N₂O₄ | 361.03 | 1072833-77-2 [3] | Active Pharmaceutical Ingredient [4]. |
| Ixazomib Citrate | C₂₀H₂₃BCl₂N₂O₉ | 517.12 | 1239908-20-3 [2] [3] | Prodrug form, citrate ester [5]. |
| Impurity A | Information not specified in sources | - | - | Identified in forced degradation study [1]. |
| Impurity B | Information not specified in sources | - | - | Identified in forced degradation study [1]. |
| Impurity C | Information not specified in sources | - | - | Identified in forced degradation study [1]. |
| (2,5-Dichlorobenzoyl)glycine | C₉H₇Cl₂NO₃ | 248.06 | 667403-46-5 [2] [3] | Listed as a related compound [3]. |
| N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide | C₉H₈Cl₂N₂O₂ | 247.08 | 1378314-08-9 [2] [3] | Listed as a related compound [3]. |
| 2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide | C₁₄H₁₈Cl₂N₂O₂ | 317.21 | 2872629-73-5 [2] [3] | Listed as a related compound [3]. |
The primary data comes from a study that used a validated UHPLC-UV method coupled with High-Resolution Mass Spectrometry (HRMS) to identify degradation products [1]. The general workflow and pathways are summarized below.
Key Methodological Details:
The table below summarizes the principal degradation pathways and related data for Ixazomib impurities identified via mass spectrometry.
| Impurity / Degradation Pathway | Key Mass Spectrometry Findings | Experimental Context |
|---|---|---|
| Oxidative Deboronation | Identified as a principal degradation pathway by HRMS [1]. | Forced degradation study; chemical standards were prepared for this impurity [1]. |
| Amide Bond Hydrolysis | Identified as a principal degradation pathway by HRMS [1]. | Forced degradation study; chemical standards were prepared for this impurity [1]. |
| General Metabolites | Less than 3.5% of the parent drug is excreted unchanged in urine, indicating extensive metabolism. Most drug-related material in excreta is metabolites [2]. | Human ADME study using radiolabeled [14C]-Ixazomib, analyzed by accelerator mass spectrometry [2]. |
Here are the methodologies from the key studies for reference and replication of experiments.
Forced Degradation & HRMS Identification [1]
Human Mass Balance Study [2]
The following diagram illustrates the typical workflow for identifying and characterizing Ixazomib impurities, as reflected in the experimental protocols.
The table below summarizes the principal degradation impurities of Ixazomib identified through forced degradation studies [1].
| Impurity Designation | Principal Degradation Pathway | Key Characteristics & Notes |
|---|---|---|
| Not Specified (Multiple) | Oxidative Deboronation | One of the two main degradation pathways identified [1]. |
| Not Specified (Multiple) | Hydrolysis of the Amide Bond | The other primary degradation pathway [1]. |
| Impurity A | Not Detailed | Quantifiable within concentration range of 0.75-60.00 μg/mL [1]. |
| Impurity B | Not Detailed | Quantifiable within concentration range of 0.75-60.00 μg/mL [1]. |
| Impurity C | Not Detailed | Quantifiable within concentration range of 1.25-60.00 μg/mL [1]. |
The following methodology was used for the forced degradation study and impurity identification of Ixazomib [1]:
Impurity profiling is a critical requirement in pharmaceutical development to ensure product quality, safety, and efficacy [2].
The following diagram illustrates the general workflow for identifying and characterizing degradation products, which aligns with the study performed on Ixazomib [1] [2].